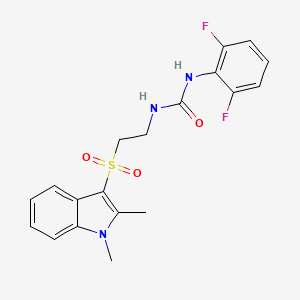

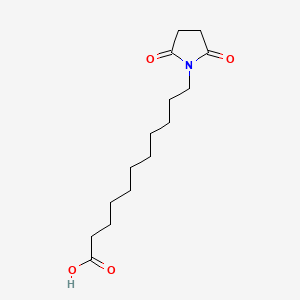

1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as DIF-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a variety of biological effects that make it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Anion Complexation

Research has shown that certain urea derivatives, including macrocyclic bis(ureas) based on diphenylurea, have been synthesized for complexation with anions such as Cl−, Br−, I−, NO3−, and HSO4−. These compounds, by acting as complexing agents towards these anions, play a crucial role in the development of anion recognition materials, which have applications ranging from environmental monitoring to the pharmaceutical industry (Kretschmer, Dittmann, & Beck, 2014).

Degradation Studies

The stability and degradation of sulfonylurea herbicides under different environmental conditions have been extensively studied. For example, sulfosulfuron's degradation was influenced by factors such as pH, temperature, solvent, and surface. Understanding these degradation pathways is essential for assessing the environmental impact of these compounds and developing strategies for their remediation (Saha & Kulshrestha, 2002).

Reaction with Dimethyl Sulfoxide (DMSO)

The interaction of certain urea derivatives with DMSO has been found to yield various products, including phosgene, formaldehyde, methane, sulfur dioxide, ethylene chloride, methylene dichloride, chlorinated disulfides, and insoluble bis(urea) compounds. These reactions, which are proposed to follow a homolytic mechanism, are significant in understanding the reactivity and handling safety of these compounds (Owens et al., 1976).

Polymeric Optical Waveguide Devices

Fluorinated poly(arylene ether sulfide) derivatives have been synthesized for use in polymeric optical waveguide devices. These materials exhibit high thermal stability and suitable refractive indices for optical applications. Such advancements are critical for developing next-generation optical communication technologies (Kim et al., 2001).

Corrosion Inhibition

Studies have also explored the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds were found to efficiently inhibit corrosion, likely through the adsorption on the steel surface, highlighting their potential in protecting industrial materials (Mistry et al., 2011).

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O3S/c1-12-18(13-6-3-4-9-16(13)24(12)2)28(26,27)11-10-22-19(25)23-17-14(20)7-5-8-15(17)21/h3-9H,10-11H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPKGRJLBYUZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dimethylfuran-3-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2455942.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)

![4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2455948.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-fluorobenzamide](/img/structure/B2455951.png)

![rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis](/img/structure/B2455957.png)

![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)

![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)

![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)